4-[(6-Oxo-3,6-dihydro-9h-purin-9-yl)methyl]benzenesulfonamide
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Overview
Description
4-((6-Oxo-1H-purin-9(6H)-yl)methyl)benzenesulfonamide is a complex organic compound that combines a purine derivative with a benzenesulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((6-Oxo-1H-purin-9(6H)-yl)methyl)benzenesulfonamide typically involves multi-step organic reactions. One common route starts with the preparation of the purine derivative, which is then coupled with a benzenesulfonamide group. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for yield and purity, with stringent quality control measures in place to ensure consistency.
Chemical Reactions Analysis
Types of Reactions
4-((6-Oxo-1H-purin-9(6H)-yl)methyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized at the benzylic position, leading to the formation of benzoic acid derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s properties.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) under acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields benzoic acid derivatives, while substitution can introduce various functional groups.
Scientific Research Applications
4-((6-Oxo-1H-purin-9(6H)-yl)methyl)benzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 4-((6-Oxo-1H-purin-9(6H)-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets. The purine moiety can bind to enzymes or receptors, modulating their activity. The sulfonamide group may enhance the compound’s solubility and bioavailability, facilitating its biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-((6-Oxo-1H-purin-9(6H)-yl)methyl)benzoic acid
- 4-((6-Oxo-1H-purin-9(6H)-yl)methyl)benzamide
- 4-((6-Oxo-1H-purin-9(6H)-yl)methyl)benzylamine
Uniqueness
4-((6-Oxo-1H-purin-9(6H)-yl)methyl)benzenesulfonamide is unique due to the presence of both a purine and a sulfonamide group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
21267-97-0 |
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Molecular Formula |
C12H11N5O3S |
Molecular Weight |
305.31 g/mol |
IUPAC Name |
4-[(6-oxo-1H-purin-9-yl)methyl]benzenesulfonamide |
InChI |
InChI=1S/C12H11N5O3S/c13-21(19,20)9-3-1-8(2-4-9)5-17-7-16-10-11(17)14-6-15-12(10)18/h1-4,6-7H,5H2,(H2,13,19,20)(H,14,15,18) |
InChI Key |
RWRNFFKEPARPQR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CN2C=NC3=C2N=CNC3=O)S(=O)(=O)N |
Origin of Product |
United States |
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